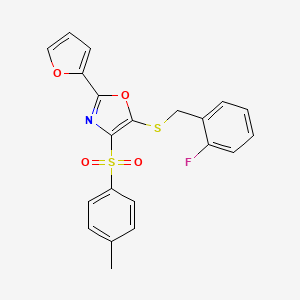

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole

Description

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a heterocyclic compound featuring an oxazole core substituted with a tosyl (4-methylbenzenesulfonyl) group at position 4, a furan-2-yl moiety at position 2, and a 2-fluorobenzylthio group at position 4. However, its specific properties and activities require comparison with structurally analogous compounds to contextualize its uniqueness.

Properties

IUPAC Name |

5-[(2-fluorophenyl)methylsulfanyl]-2-(furan-2-yl)-4-(4-methylphenyl)sulfonyl-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16FNO4S2/c1-14-8-10-16(11-9-14)29(24,25)20-21(27-19(23-20)18-7-4-12-26-18)28-13-15-5-2-3-6-17(15)22/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRJMVCJLSXHUBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CO3)SCC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole typically involves multi-step organic reactions. A common approach might include:

Formation of the Fluorobenzyl Intermediate: This could involve the fluorination of benzyl chloride using a fluorinating agent.

Thioether Formation: The fluorobenzyl intermediate can be reacted with a thiol compound to form the thioether linkage.

Oxazole Ring Formation: The furan-2-yl group can be introduced through a cyclization reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the sulfur or furan moieties.

Reduction: Reduction reactions could target the oxazole ring or the fluorobenzyl group.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to deoxygenated or hydrogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, it might be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, including as inhibitors of specific enzymes or receptors.

Industry

In the industrial sector, such compounds might be used in the development of specialty chemicals, polymers, or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorobenzyl group could enhance its binding affinity, while the furan and oxazole rings might contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Comparative Data Tables

Key Research Findings

- Structural Flexibility vs. Rigidity : The target compound’s oxazole core and tosyl group may offer a balance between rigidity (for target binding) and flexibility (for bioavailability), contrasting with the planar thiadiazoles in .

- Fluorine Effects: The 2-fluorobenzylthio group’s fluorine atom could enhance metabolic stability and lipophilicity compared to non-fluorinated analogues, as seen in ’s oxadiazole derivatives .

Biological Activity

5-((2-Fluorobenzyl)thio)-2-(furan-2-yl)-4-tosyloxazole is a compound that has garnered attention due to its potential biological activities, particularly in antimicrobial and enzyme inhibition domains. This article delves into its synthesis, biological activity, and relevant research findings.

Synthesis of the Compound

The compound can be synthesized through a multi-step process involving the reaction of furan derivatives with thiol and tosyl groups. The typical synthetic pathway includes:

- Formation of Furan Derivative : Starting with furan, various substituents are introduced through electrophilic aromatic substitution.

- Thioether Formation : The introduction of the 2-fluorobenzyl group via thioether formation enhances the compound's reactivity.

- Tosylation : The tosyl group is added to facilitate further reactions and improve solubility.

This synthetic approach not only provides a means to obtain the desired compound but also allows for modifications that can enhance biological activity.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing furan and thiol functionalities have demonstrated effective inhibition against various bacterial strains.

- Tyrosinase Inhibition : A related class of compounds has been evaluated for their tyrosinase inhibitory activity, which is crucial in various biochemical pathways, including melanin synthesis. One study reported an IC50 value of 11 ± 0.25 µM for a similar compound, indicating strong inhibitory potential compared to ascorbic acid (IC50 = 11.5 ± 0.1 µM) .

Enzyme Inhibition Studies

The biological activity of compounds similar to this compound extends beyond antimicrobial effects; they also serve as enzyme inhibitors.

- Mechanism of Action : The presence of electron-withdrawing groups (like fluorine) enhances the compound's ability to interact with enzyme active sites, leading to significant inhibition rates. For example, compounds with halogen substitutions have shown improved IC50 values due to their electronic properties .

Case Studies

-

Study on Tyrosinase Inhibition : A series of furan-based oxadiazole derivatives were synthesized and tested for tyrosinase inhibition. It was found that derivatives with electron-withdrawing groups exhibited better activity, with some compounds achieving IC50 values in the micromolar range .

Compound IC50 (µM) Comparison 5a 11 ± 0.25 Better than Ascorbic Acid 5b 12.4 ± 0.0 Moderate Inhibitory Activity 5c 12.7 ± 0.0 Moderate Inhibitory Activity 5d 15.5 ± 0.0 Moderate Inhibitory Activity -

Antibacterial Activity Evaluation : Another study evaluated several derivatives against Escherichia coli and Staphylococcus aureus, revealing that certain derivatives had comparable or superior activity compared to standard antibiotics .

Compound Target Bacteria Activity Level T1 E. coli High S3 Staphylococcus aureus Notable T5 Candida fungi Strong

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.